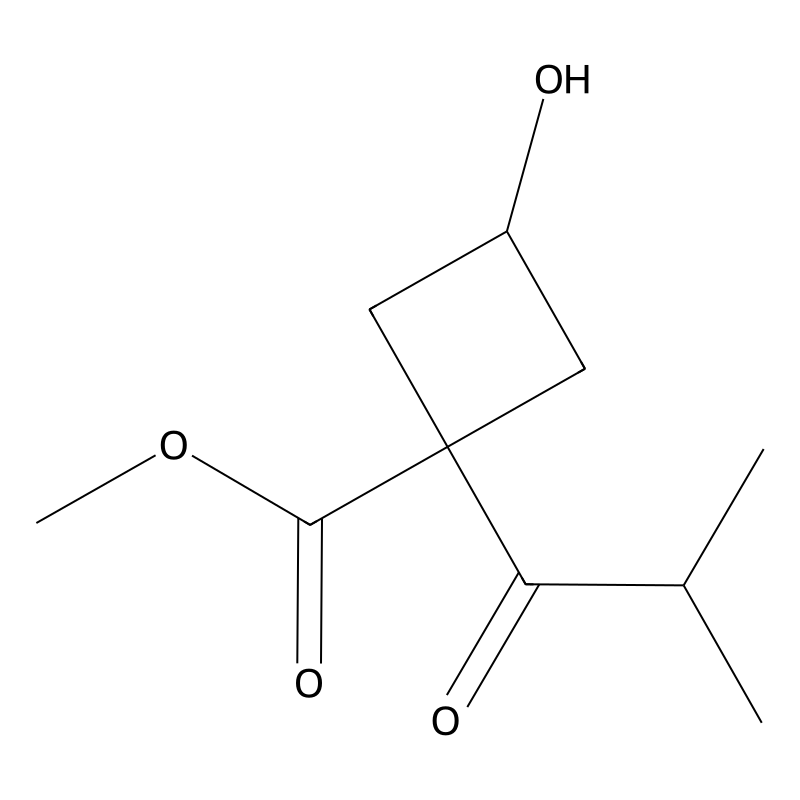

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Chemistry

Summary of the Application: “Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1515561-54-2 . It is used as a reagent or intermediate in organic chemistry .

Results or Outcomes: As for the results or outcomes, these would also depend on the specific research or synthesis. The compound’s effectiveness as a reagent or intermediate would be determined by the yield and purity of the desired product.

Synthesis of Methacrylic Acid

Summary of the Application: This compound has been used in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol . This process involves bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid via 3-hydroxy-2-methylpropanal, and catalytic dehydration of the resulting acid .

Methods of Application or Experimental Procedures: The bioconversion process uses whole cells of Gluconobacter oxydans grown on glycerol-based culture medium as the catalyst for oxidative biotransformation . The optimum conditions for bioconversion were pH 6–7.5, 25–30 °C, 5–10 g substrate and 2.6 g cell (dry weight) per liter .

Results or Outcomes: The product of the bio-oxidation, 3-hydroxy-2-methylpropionic acid, was converted using titanium dioxide at 210 °C to give methacrylic acid with a yield of over 85% .

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclic ester compound characterized by a cyclobutane ring structure with a hydroxyl group and a 2-methylpropanoyl substituent. Its molecular formula is , and it features both carboxylic acid and alcohol functional groups, making it an interesting target for various

- Esterification: The compound can react with alcohols to form esters, which is crucial in synthetic organic chemistry.

- Reduction: The hydroxyl group may be reduced to form an alkane, altering the compound's properties.

- Oxidation: The hydroxyl group can also be oxidized to form a carbonyl compound, which may lead to further synthetic transformations.

- Substitution Reactions: Nucleophilic substitution can occur at the cyclobutane ring, allowing for the introduction of various functional groups.

Common reagents for these reactions include acids for esterification, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.

Research indicates that compounds similar to methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate may exhibit various biological activities. These activities can include:

- Antioxidant Properties: Compounds with hydroxyl groups often demonstrate antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation, making them candidates for therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition: Certain structural analogs are being explored for their ability to inhibit specific enzymes, which could be beneficial in drug development.

The synthesis of methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate typically involves several key steps:

- Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors, often utilizing pressure or heat to facilitate the reaction.

- Hydroxylation: The introduction of the hydroxyl group may involve specific reagents that target the desired position on the cyclobutane ring.

- Esterification: The final step usually involves reacting the cyclobutane carboxylic acid with methanol or another alcohol in the presence of an acid catalyst to yield the ester.

These methods can be optimized for yield and purity depending on the desired application.

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate has several potential applications:

- Pharmaceuticals: Its unique structure makes it a valuable candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds, which are vital in various industrial applications.

- Research Tools: The compound can be utilized in biochemical studies to explore enzyme interactions and metabolic pathways.

Studies on methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate's interactions with biological macromolecules are critical for understanding its potential pharmacological effects. These studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Investigating how the compound influences biological processes at the molecular level.

- Toxicity Profiles: Assessing any adverse effects associated with its use in biological systems.

Several compounds share structural similarities with methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-hydroxycyclopentanecarboxylate | Contains a cyclopentane ring | Lacks a substituent at the cyclobutane position |

| Methyl 4-(benzeneseleninyl)butanoate | Features a longer carbon chain | Incorporates selenium into its structure |

| Methyl 3-hydroxybutanoate | Similar hydroxyl and carboxylic acid groups | Simpler structure without cyclic components |

Uniqueness

Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate stands out due to its combination of a cyclobutane ring and multiple functional groups, which confer distinct chemical properties and potential biological activities. This unique structure allows it to participate in diverse